molecular formula C11H21ClN2O B1402327 1-(pyrrolidine-3-carbonyl)azepane hydrochloride CAS No. 1361116-21-3

1-(pyrrolidine-3-carbonyl)azepane hydrochloride

Cat. No.: B1402327
CAS No.: 1361116-21-3
M. Wt: 232.75 g/mol
InChI Key: XYUCOLAICDVFCG-UHFFFAOYSA-N
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Description

1-(Pyrrolidine-3-carbonyl)azepane hydrochloride (CAS 1236254-65-1) is a chemical compound with the molecular formula C₁₁H₂₁ClN₂O and a molecular weight of 232.75 . It is a bifunctional molecule incorporating both pyrrolidine and azepane heterocyclic rings, connected by a carbonyl linkage. This structure may be of interest in various research areas, including medicinal chemistry and drug discovery, where such scaffolds are often explored for their potential biological activity. The compound has a topological polar surface area (TPSA) of 32.34 Ų . This product is intended for research and further manufacturing purposes only. It is not intended for direct human use. Researchers should handle this material with appropriate care, referring to the provided Safety Data Sheet for detailed handling instructions. The hazard statements include H315-H319-H335, indicating it may cause skin and eye irritation and may cause respiratory irritation . The provided precau-tionary statements should be followed, including using personal protective equipment and ensuring good ventilation.

Properties

IUPAC Name

azepan-1-yl(pyrrolidin-3-yl)methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O.ClH/c14-11(10-5-6-12-9-10)13-7-3-1-2-4-8-13;/h10,12H,1-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYUCOLAICDVFCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C2CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Azepane Core Synthesis

The azepane ring is synthesized via dihalocyclopropanation of N-Boc-protected cyclic enamines, followed by thermal ring expansion. Key steps include:

  • Cyclopropanation : Reaction of N-Boc-2,3-dihydro-1H-pyrrole with dihalocarbenes (e.g., CCl₂) yields 6,6-dichloro-2-azabicyclo[3.1.0]hexane derivatives.
  • Deprotection and Rearrangement : HCl-mediated Boc removal generates secondary amines, which undergo reductive amination with ketones/aldehydes (e.g., cyclohexanone) to trigger cyclopropane cleavage, forming 1,2,3,6-tetrahydropyridine or azepane derivatives.

Example Protocol :

Step Conditions Yield Source
Cyclopropanation 150°C, microwave (250 W), 90 min 65–78%
Reductive amination NaBH₃CN, MeOH, 0°C to RT 82%

Pyrrolidine-3-carboxylic Acid Synthesis

The pyrrolidine-3-carbonyl moiety is prepared via enantioselective hydrogenation of α,β-unsaturated esters:

  • Substrate : Methyl 4-(halogen-aryl)-3-oxopyrrolidine-1-carboxylate.
  • Catalysis : Rhodium complexes with chiral ligands (e.g., DuPhos) achieve >99.9% enantiomeric excess (ee).

Key Reaction :
$$
\text{3-Oxopyrrolidine} \xrightarrow[\text{H}_2, \text{Rh-DuPhos}]{\text{MeOH, 50°C}} \text{(3S,4S)-pyrrolidine-3-carboxylate} \quad
$$

Optimized Parameters :

Parameter Value Impact on Yield/ee
Pressure (H₂) 50 psi Maximizes ee
Solvent Methanol Enhances solubility

Amide Bond Formation

The azepane and pyrrolidine-3-carboxylic acid are coupled via activation with HATU/DIPEA :

  • Activation : Pyrrolidine-3-carboxylic acid is treated with HATU (1.1 eq) and DIPEA (3 eq) in DMF.
  • Coupling : Azepane hydrochloride (1 eq) is added, stirred at RT for 12 hr.

Purification :

  • Extraction : Aqueous NaOH wash followed by CH₂Cl₂ extraction.
  • Crystallization : Isoelectric precipitation at pH 4–5 yields the free base, converted to hydrochloride with HCl/Et₂O.

Final Hydrochloride Salt Formation

The free base is treated with HCl gas in Et₂O to yield the hydrochloride salt:

Comparative Analysis of Methods

Parameter Azepane Synthesis Pyrrolidine Synthesis
Key Step Dihalocyclopropanation Enantioselective hydrogenation
Catalyst N/A Rh-DuPhos
Temperature 150°C (microwave) 50°C
Yield 65–78% 92–99%

Critical Considerations

  • Steric Effects : Bulky substituents on azepane (e.g., methyl groups) favor 3-chloromethylenepiperidine byproducts during reductive amination.
  • Scale-Up : Enantioselective hydrogenation in source is scalable (176 g isolated) with negligible catalyst loss.

Chemical Reactions Analysis

Types of Reactions

1-(pyrrolidine-3-carbonyl)azepane hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or an aldehyde, while reduction may produce an alcohol. Substitution reactions can result in a variety of derivatives depending on the nucleophile used .

Scientific Research Applications

1-(pyrrolidine-3-carbonyl)azepane hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 1-(pyrrolidine-3-carbonyl)azepane hydrochloride involves its interaction with specific molecular targets in the body. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are still under investigation, but they are believed to include enzymes and receptors that play crucial roles in cellular processes .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table and discussion compare 1-(pyrrolidine-3-carbonyl)azepane hydrochloride with structurally or functionally related compounds, focusing on molecular features, synthesis, and applications.

Table 1: Key Comparisons with Analogous Compounds

Compound Name CAS Molecular Formula Molecular Weight Structural Features Synthesis Method Reactivity/Applications
1-(pyrrolidine-3-carbonyl)azepane HCl 1361116-21-3 C₁₁H₂₁ClN₂O 232.75 Azepane, pyrrolidine, carbonyl, HCl Not specified (likely multi-step synthesis) Building block in organic synthesis
3-(1-pyrrolidinyl)propiophenone HCl 833-86-3 C₁₃H₁₈ClNO 239.74 Propiophenone, pyrrolidine, HCl Not detailed Intermediate in drug synthesis
1-(pyridin-3-yl)azepane (2.3ac) - C₁₁H₁₆N₂ 176.26 Azepane, pyridine substituent 3-methoxypyridine + amine (9h reaction) Research applications
1-(2-Chloroethyl)azepane HCl 26487-67-2 C₈H₁₇Cl₂N 198.13 Azepane, chloroethyl group, HCl Not specified Irritant, chemical research

Key Findings

Structural Complexity vs. Simplicity The target compound’s bicyclic structure distinguishes it from simpler analogs like 3-(1-pyrrolidinyl)propiophenone HCl (), which lacks the azepane ring and carbonyl bridge. The larger azepane ring may enhance lipid solubility and bioavailability compared to smaller heterocycles .

Synthesis and Reactivity The synthesis of 1-(pyridin-3-yl)azepane () involves nucleophilic aromatic amination under flash conditions (9 hours), highlighting the challenges of introducing aromatic substituents to azepane. 3-(1-pyrrolidinyl)propiophenone HCl () is synthesized via propiophenone derivatization, a simpler route than the multi-step synthesis implied for the target compound .

Applications and Safety The target compound is marketed as a building block (), suggesting its utility in drug discovery. In contrast, 1-(2-Chloroethyl)azepane HCl () is flagged as an irritant (Xi hazard code), limiting its handling flexibility . 1-(pyridin-3-yl)azepane () and morpholine analogs (e.g., 4-(pyridin-3-yl)morpholine) exhibit distinct NMR profiles and reactivity due to differences in ring size and heteroatom placement (N vs.

Biological Activity

1-(Pyrrolidine-3-carbonyl)azepane hydrochloride is a compound that has garnered attention due to its potential biological activities. With the molecular formula C11H21ClN2O and a molecular weight of 232.75 g/mol, this compound features a unique combination of azepane and pyrrolidine rings, which may contribute to its diverse biological properties. This article explores its biological activity, mechanism of action, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. Although the precise molecular targets remain under investigation, it is believed that the compound interacts with various enzymes and receptors involved in critical cellular processes. This interaction can potentially modulate biochemical pathways, leading to therapeutic effects.

Biological Activities

This compound has been studied for several biological activities, including:

  • Anticancer Activity : Research indicates that derivatives of pyrrolidine compounds exhibit anticancer properties. For instance, related compounds have shown cytotoxicity against various human tumor cell lines, suggesting potential applications in cancer therapy .
  • Cholinesterase Inhibition : Some studies have highlighted the ability of similar compounds to inhibit cholinesterase activity, which is significant in the context of neurodegenerative diseases like Alzheimer’s .
  • Antithrombotic Effects : Compounds similar to this compound have demonstrated antithrombotic properties by inhibiting factor Xa, indicating potential use in cardiovascular therapies .

Anticancer Studies

A study focusing on pyrrolidine derivatives revealed that certain compounds exhibited significant cytotoxicity in hypopharyngeal tumor cells. The mechanism involved apoptosis induction and disruption of cellular proliferation pathways. The study emphasized the importance of structural features in enhancing biological activity .

Cholinesterase Inhibition

Research on N-alkylpiperidine carbamates indicated that specific structural modifications led to improved cholinesterase inhibition. This suggests that similar modifications in this compound could enhance its efficacy as a therapeutic agent for Alzheimer’s disease .

Comparative Analysis with Similar Compounds

The following table summarizes key characteristics and activities of this compound compared to related compounds:

Compound NameMolecular FormulaBiological ActivityKey Findings
1-(Pyrrolidine-3-carbonyl)azepane HClC11H21ClN2OAnticancer, AntithromboticInteracts with enzymes; potential anticancer effects
Pyrrolidine DerivativesVariesCholinesterase InhibitionStructural modifications improve activity
Azepane DerivativesVariesVarious (e.g., analgesic)Unique dual-ring structure enhances properties

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-(pyrrolidine-3-carbonyl)azepane hydrochloride, and how can reaction efficiency be optimized?

  • Methodology : The compound is typically synthesized via amide coupling between pyrrolidine-3-carboxylic acid derivatives and azepane, followed by hydrochloride salt formation. Optimization can involve adjusting reaction temperatures (e.g., 0–25°C), solvent selection (e.g., dichloromethane or tetrahydrofuran), and stoichiometric ratios of coupling agents like HATU or EDCI. Reaction progress should be monitored using TLC or HPLC .
  • Data-Driven Approach : Design of Experiments (DOE) can systematically evaluate variables such as catalyst loading, reaction time, and solvent polarity to maximize yield and minimize byproducts .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Analytical Techniques :

  • Nuclear Magnetic Resonance (NMR) : Confirm molecular structure via 1^1H and 13^13C NMR, focusing on carbonyl (δ ~170 ppm) and azepane/pyrrolidine ring proton signals.
  • High-Performance Liquid Chromatography (HPLC) : Assess purity using reverse-phase columns (C18) with UV detection at 210–254 nm. A purity threshold of ≥95% is recommended for research-grade material .
  • Mass Spectrometry (MS) : Validate molecular weight (239.8 g/mol) via ESI-MS or MALDI-TOF .

Q. What are the key considerations for ensuring the stability of this compound during storage and experimental use?

  • Storage Conditions : Store in airtight containers under inert gas (e.g., argon) at 2–8°C to prevent hygroscopic degradation. Avoid exposure to light and humidity .
  • Handling Precautions : Use desiccants in storage environments and equilibrate the compound to room temperature before opening to minimize condensation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported synthetic yields of this compound across different studies?

  • Root-Cause Analysis : Compare reaction parameters such as solvent purity, catalyst activity (e.g., HATU vs. DCC), and isolation methods (e.g., recrystallization vs. column chromatography). Contradictions may arise from residual solvents or unreacted starting materials .
  • Validation : Replicate experiments under standardized conditions and cross-validate yields using quantitative NMR (qNMR) or elemental analysis .

Q. What strategies are effective in minimizing enantiomeric impurities during the synthesis of this compound?

  • Chiral Resolution : Use enantiopure pyrrolidine-3-carboxylic acid precursors or employ chiral auxiliaries during coupling.
  • Chromatographic Separation : Apply chiral stationary phases (e.g., amylose- or cellulose-based columns) for preparative HPLC to isolate desired enantiomers .
  • Stereochemical Monitoring : Monitor optical rotation or use chiral shift reagents in 1^1H NMR to track enantiomeric excess .

Q. How can computational modeling be applied to predict the conformational behavior of this compound in different solvents?

  • Molecular Dynamics (MD) Simulations : Simulate solvent interactions (e.g., water vs. DMSO) to predict solubility and stability. Focus on hydrogen bonding between the carbonyl group and solvent molecules .
  • Density Functional Theory (DFT) : Calculate energy-minimized conformers to identify dominant rotamers and their thermodynamic stability .

Q. What analytical approaches are recommended for identifying and quantifying degradation products of this compound under accelerated stability conditions?

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and acidic/alkaline conditions.
  • HPLC-MS/MS : Use hyphenated techniques to separate degradation products (e.g., hydrolyzed amide bonds) and characterize them via fragmentation patterns .
  • Quantitative NMR : Track degradation kinetics by integrating proton signals of intact vs. degraded species .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(pyrrolidine-3-carbonyl)azepane hydrochloride
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1-(pyrrolidine-3-carbonyl)azepane hydrochloride

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